As-Deposited Metal Content: Me₂Au(acac) vs. Co₂(CO)₈ and Cu(hfac)₂ in FEBID
In a direct comparative FEBID study, as-deposited films from Me₂Au(acac) contained only 3 at% Au, versus 67 at% for Co from Co₂(CO)₈ and 4 at% for Cu from Cu(hfac)₂ [1]. The Au content remained roughly constant at 3–4 at% upon vacuum annealing up to 300 °C, indicating that simple thermal post-treatment does not enrich the gold fraction [1].
| Evidence Dimension | As-deposited metal atomic percent (at%) |
|---|---|
| Target Compound Data | 3 at% Au (as-deposited); 4 at% Au (after 300 °C anneal) |
| Comparator Or Baseline | Co₂(CO)₈: 67 at% Co (as-deposited), 85 at% Co (300 °C); Cu(hfac)₂: 4 at% Cu (as-deposited), 6 at% Cu (300 °C) |
| Quantified Difference | Me₂Au(acac) yields ~22× lower metal content than Co₂(CO)₈ and slightly lower than Cu(hfac)₂ as-deposited; Co and Cu show progressive metal enrichment upon annealing, whereas Au does not. |
| Conditions | FEBID, 50 nm thick films, EDX analysis (±2 at% error), post-growth annealing at 100, 200, and 300 °C under high vacuum |
Why This Matters
For applications that require as-deposited metallic conductivity or high metal loading (e.g., interconnects, plasmonic structures), the extremely low as-deposited Au content necessitates mandatory post-deposition purification, guiding process design and material selection.
- [1] Puydinger dos Santos, M. V. et al. "Comparative study of post-growth annealing of Cu(hfac)₂, Co₂(CO)₈ and Me₂Au(acac) metal precursors deposited by FEBID." Beilstein J. Nanotechnol. 2018, 9, 91–101. Table 1: atomic composition of deposits measured by EDX. View Source
